molecular formula C13H15N3 B13071078 2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine CAS No. 1342347-01-6

2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine

Cat. No.: B13071078
CAS No.: 1342347-01-6
M. Wt: 213.28 g/mol
InChI Key: SFBZKDWLTJDRDM-UHFFFAOYSA-N
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Description

2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fused imidazo-pyrazine ring system with a benzyl group attached. The presence of these structural features imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

The synthesis of 2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzylamine with a suitable pyrazine derivative under acidic or basic conditions can lead to the formation of the desired imidazo-pyrazine ring system . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1342347-01-6

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

2-benzyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C13H15N3/c1-2-4-11(5-3-1)8-12-10-16-7-6-14-9-13(16)15-12/h1-5,10,14H,6-9H2

InChI Key

SFBZKDWLTJDRDM-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(N=C2CN1)CC3=CC=CC=C3

Origin of Product

United States

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